molecular formula C12H14BrFN2O B1449653 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline CAS No. 1706965-72-1

8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline

Cat. No.: B1449653
CAS No.: 1706965-72-1
M. Wt: 301.15 g/mol
InChI Key: CKYPWCZLGIUIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline is a complex organic compound characterized by its bromo, fluoro, and methoxy functional groups attached to a pyrrolo[1,2-a]quinoxaline core[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions[_{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena455586090?context=bbe). One common approach is the cyclization of appropriately substituted pyrroles and quinoxalines under specific conditions[{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolo[1,2-a]quinoxaline core[{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ...

Biology: In biological research, 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline has been studied for its potential biological activity[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... Its structural complexity and reactivity make it suitable for the design of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... Its unique properties may be exploited in the development of new industrial processes and products.

Mechanism of Action

The mechanism by which 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline exerts its effects depends on its specific application[_{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena455586090?context=bbe). For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response[{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline

  • 8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-4-one

  • 8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

Uniqueness: 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline is unique due to the presence of both bromo and fluoro substituents on the quinoxaline core, which can significantly influence its chemical reactivity and biological activity compared to its similar counterparts[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....

1,2-a ...

Properties

IUPAC Name

8-bromo-7-fluoro-2-methoxy-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYPWCZLGIUIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CNC3=CC(=C(C=C3N2C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Reactant of Route 2
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Reactant of Route 3
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Reactant of Route 4
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Reactant of Route 5
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Reactant of Route 6
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline

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